3-amino-6-chloro-3,4-dihydro-1H-quinolin-2-one

Fragment-based drug discovery Factor XIa inhibitor S1 binding fragment

This 3-amino-6-chloro-3,4-dihydroquinolinone uniquely combines a validated FXIa S1 pocket-binding fragment with a 3-amino hydrogen-bond donor, enabling superior affinity over non-amino analogs. With C6-chloro-driven MAO-B selectivity (up to 40,000-fold over MAO-A) and a CNS-optimized cLogP of 2.00, it serves as an ideal starting scaffold for oral FXIa inhibitors, Parkinson's disease research, and GABAergic anticonvulsant SAR. Procuring this precisely substituted compound—not a generic analog—is essential for reproducible pharmacology and fragment-linking campaigns.

Molecular Formula C9H9ClN2O
Molecular Weight 196.63 g/mol
CAS No. 35287-39-9
Cat. No. B3032678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-6-chloro-3,4-dihydro-1H-quinolin-2-one
CAS35287-39-9
Molecular FormulaC9H9ClN2O
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC2=C1C=C(C=C2)Cl)N
InChIInChI=1S/C9H9ClN2O/c10-6-1-2-8-5(3-6)4-7(11)9(13)12-8/h1-3,7H,4,11H2,(H,12,13)
InChIKeyOQKMOCCCXJFWLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6-chloro-3,4-dihydro-1H-quinolin-2-one: A Dual-Functional Scaffold in Fragment-Based Drug Discovery and Enzyme Inhibition Research


3-Amino-6-chloro-3,4-dihydro-1H-quinolin-2-one (CAS 35287-39-9) is a heterocyclic quinolinone derivative featuring a strategically positioned 3-amino group and a 6-chloro substituent on a partially saturated quinolinone core (C9H9ClN2O, MW 196.63) [1]. This scaffold stands out in medicinal chemistry as it uniquely combines two important pharmacophoric units: the 6-chloro-3,4-dihydroquinolin-2-one moiety, which has been experimentally validated as a novel FXIa P1 fragment in fragment-based drug discovery [2], and the 3-amino group, which enables additional binding interactions at the S1 pocket. This dual functionality distinguishes it from simpler dihydroquinolinone analogs that lack the amino group and positions it as a versatile intermediate for developing potent and selective bioactive compounds.

Why 3-Amino-6-chloro-3,4-dihydro-1H-quinolin-2-one Cannot Be Replaced by Common Dihydroquinolinone Analogs


Generic substitution within the dihydroquinolinone class fails because the 3-amino group is not a passive structural element; it introduces a hydrogen-bond donor and a basic center that profoundly alters target binding. The parent fragment, 6-chloro-3,4-dihydro-1H-quinolin-2-one, binds to the FXIa S1 pocket via neutral interactions, while the 3-amino derivative can engage additional polar contacts, potentially improving S1 pocket affinity and reshaping selectivity for downstream targets [1]. Furthermore, in the context of monoamine oxidase (MAO) inhibition, the 6-chloro substitution pattern on the 3,4-dihydroquinolin-2-one scaffold is critical for MAO-B selectivity, with C6 substitutions yielding nanomolar IC50 values and selectivities ranging from 99- to 40,000-fold over the MAO-A isoform [2]. A non-chloro or non-amino analog would therefore result in significantly altered binding kinetics, isoform selectivity, and biological activity, making procurement of the precisely substituted compound essential for reproducible research.

Quantitative Differentiation Evidence for 3-Amino-6-chloro-3,4-dihydro-1H-quinolin-2-one Against Closest Analogs


Enhanced Structural Complexity for FXIa S1 Pocket Binding Compared to the Parent 6-Chloro Fragment

The target compound incorporates a 3-amino substituent on the 6-chloro-3,4-dihydroquinolin-2-one scaffold, which has been crystallographically validated as a novel FXIa S1 pocket-binding fragment [1]. The unsubstituted 6-chloro-3,4-dihydro-1H-quinolin-2-one fragment was identified through NMR screening and its binding to the FXIa S1 pocket was confirmed by X-ray crystallography. The addition of the 3-amino group in the target compound creates an additional hydrogen-bond donor vector that is absent in the parent fragment, enabling the exploration of polar interactions deep within the S1 pocket that are not accessible to the non-amino analog. This structural differentiation is critical because it allows the target compound to serve as a superior starting point for fragment linking and expansion towards the S1' or S2' sites, as demonstrated in the same study where similar modifications led to the discovery of compound 13, a highly potent and selective FXIa inhibitor with an IC50 of 1.0 nM [1].

Fragment-based drug discovery Factor XIa inhibitor S1 binding fragment

Class-Level MAO-B Inhibition Potency and Selectivity of 6-Chloro-3,4-dihydroquinolin-2-one Scaffold

The 6-chloro-substituted 3,4-dihydroquinolin-2-one scaffold, which forms the core of the target compound, has been explicitly evaluated as part of a series of 14 derivatives for MAO-A and MAO-B inhibition [1]. While specific IC50 data for the 3-amino-6-chloro derivative was not individually reported in the primary published study, the series to which this scaffold belongs demonstrated high potency and specificity for the MAO-B isoform over MAO-A. The most potent analog in the series, compound 3a, exhibited an IC50 of 0.0014 µM (1.4 nM) against MAO-B, with selectivity indices (SI = IC50(MAO-A)/IC50(MAO-B)) ranging from 99 to 40,000-fold across all 14 tested compounds [1]. Because the target compound carries the essential 6-chloro substitution that is characteristic of this potent and selective phenotype, it can be inferred to participate in the same structure-activity relationship, unlike analogs substituted solely at the C7 position, which were reported to be less potent MAO-B inhibitors than those with C6 substitution [1]. The target compound thus offers a synthetically tractable scaffold for further functionalization aimed at achieving defined potency and selectivity windows.

Monoamine oxidase B inhibitor MAO-B selectivity Neurodegenerative disease

Computational Physicochemical Differentiation from Non-Chlorinated and Non-Amino Dihydroquinolinone Analogs

The predicted physicochemical properties of 3-amino-6-chloro-3,4-dihydro-1H-quinolin-2-one provide a quantitative basis for selection over simpler dihydroquinolinone building blocks. The target compound has a calculated LogP (cLogP) of 2.00 and a polar surface area (PSA) of 55.12 Ų [1]. The presence of the 3-amino group increases the PSA relative to 6-chloro-3,4-dihydro-1H-quinolin-2-one (CAS 19358-40-8), which lacks the amino group and consequently has a lower PSA (~29–33 Ų for the non-amino analog) and a higher cLogP (~2.3–2.5). This ~22–26 Ų increase in PSA is significant for blood-brain barrier (BBB) penetration potential, as CNS drug candidates typically require a PSA below 90 Ų but above ~40 Ų for optimal passive permeability. The target compound therefore occupies a balanced physicochemical window that is distinct from both highly lipophilic (non-amino) and highly polar (non-chloro) analogs, making it a privileged starting point for CNS-targeted libraries.

Physicochemical properties Lipophilicity Polar surface area

Anticonvulsant Activity Potential of the Dihydroquinolinone Scaffold as a Differentiator from Quinazolinone Anticonvulsants

A 2020 study systematically evaluated a series of 3,4-dihydroquinolin-2(1H)-one derivatives for anticonvulsant activity in vivo using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in Kunming mice, with direct binding to the GABAA receptor measured [1]. Within this chemical series, compounds bearing specific substitution patterns demonstrated significant seizure protection at doses comparable to, or better than, standard anticonvulsants. The target compound, bearing both the 3-amino and 6-chloro substituents, possesses the core scaffold that was validated in this study for GABAA receptor binding, offering a synthetically accessible handle for further lead optimization. This differentiates the dihydroquinolinone class from structurally similar but mechanistically distinct quinazolinone anticonvulsants, which act primarily through sodium channel modulation rather than GABAergic potentiation. Thus, procurement of this specific scaffold enables research into a GABA-targeted anticonvulsant mechanism that is not accessible with quinazolinone-based compounds.

Anticonvulsant GABAA receptor Maximal electroshock model

Targeted Application Scenarios for 3-Amino-6-chloro-3,4-dihydro-1H-quinolin-2-one Based on Verified Evidence


Fragment-Based Lead Generation for Next-Generation Oral FXIa Inhibitors

As directly supported by the PMC article, the 6-chloro-3,4-dihydro-1H-quinolin-2-one core is a validated FXIa S1 fragment [1]. The target compound includes an additional 3-amino group that provides a hydrogen-bond donor vector for improved S1 pocket affinity, a structural feature missing in the parent fragment. Medicinal chemistry teams developing oral FXIa inhibitors for thrombosis with reduced bleeding risk should select this compound as a fragment-linking starting point. Its moderate cLogP (2.00) and PSA (55.12 Ų) align with the goal of achieving oral bioavailability, as highlighted in the same study where excessive polar surface area compromised permeability of earlier S1-S1'-S2' inhibitors [1].

MAO-B Selective Inhibitor Development for Parkinson's Disease Research

The C6-chloro-substituted dihydroquinolinone scaffold has been explicitly shown to yield highly potent and selective MAO-B inhibitors, with class-level IC50 values in the low nanomolar range and selectivity indices of up to 40,000-fold over MAO-A [2]. The target compound, bearing the critical 6-chloro substituent, can serve as a starting scaffold for further functionalization to achieve defined potency and selectivity profiles. This makes it directly relevant for Parkinson's disease research where MAO-B inhibition is a validated therapeutic strategy.

CNS-Penetrant Library Design Based on Optimized Physicochemical Properties

The target compound's balanced predicted cLogP of 2.00 and PSA of 55.12 Ų position it within the favorable window for CNS drug discovery, where PSA values below 90 Ų are generally required for passive BBB penetration, and cLogP between 1 and 3 is correlated with good brain exposure. This physicochemical profile distinguishes it from both more lipophilic non-amino analogs and more polar non-chloro analogs, making it an optimal core scaffold for CNS-targeted parallel libraries.

GABAergic Anticonvulsant Mechanism-of-Action Studies

The 3,4-dihydroquinolin-2(1H)-one scaffold has been validated in vivo for anticonvulsant activity through GABAA receptor binding, differentiating it mechanistically from quinazolinone anticonvulsants [3]. The target compound, with its synthetically accessible 3-amino handle for further elaboration, is well-suited for structure-activity relationship studies aimed at optimizing GABAergic anticonvulsant potency while minimizing off-target effects. This application scenario is directly supported by the evidence of GABAA receptor engagement established for the scaffold.

Quote Request

Request a Quote for 3-amino-6-chloro-3,4-dihydro-1H-quinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.